Cocarboxylase hydrochloride
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Overview
Description
It is present in many animal tissues and is a required intermediate in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex . This compound plays a crucial role in carbohydrate metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cocarboxylase hydrochloride involves the synthesis of thiamine pyrophosphate, which is then converted into its hydrochloride salt. One method includes concentrating the water solution containing cocarboxylase and adding hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the purification of this compound for injections involves several steps to ensure the removal of pyrogens and other impurities. Activated charcoal is often used to adsorb pyrogens, and the solution is then filtered and sterilized .
Chemical Reactions Analysis
Types of Reactions
Cocarboxylase hydrochloride undergoes several types of reactions, including:
Decarboxylation: It catalyzes the reversible decarboxylation of α-keto acids, such as pyruvate and α-ketoglutarate.
Phosphorylation: It can be phosphorylated to form thiamine triphosphate.
Common Reagents and Conditions
Decarboxylation: This reaction typically occurs in the presence of enzymes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase under physiological conditions.
Phosphorylation: ATP is commonly used as a phosphorylating agent.
Major Products
Decarboxylation: The major products include acetyl-CoA from pyruvate and succinyl-CoA from α-ketoglutarate.
Phosphorylation: Thiamine triphosphate is formed.
Scientific Research Applications
Cocarboxylase hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Cocarboxylase hydrochloride exerts its effects by acting as a coenzyme for several enzymes involved in carbohydrate metabolism. The thiazole ring of thiamine pyrophosphate forms a carbanion that nucleophilically attacks the carbonyl group on the substrate, facilitating the decarboxylation reaction . This process is essential for the conversion of pyruvate to acetyl-CoA and α-ketoglutarate to succinyl-CoA, which are critical steps in the Krebs cycle .
Comparison with Similar Compounds
Similar Compounds
- Thiamine monophosphate
- Thiamine triphosphate
- Thiamine chloride
Comparison
Cocarboxylase hydrochloride is unique in its role as a coenzyme for decarboxylation reactions. While thiamine monophosphate and thiamine triphosphate also play roles in cellular metabolism, this compound is specifically required for the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes . Thiamine chloride, on the other hand, is primarily used as a vitamin supplement and does not have the same coenzyme functions .
Properties
CAS No. |
23883-45-6 |
---|---|
Molecular Formula |
C12H20Cl2N4O7P2S |
Molecular Weight |
497.2 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride;hydrochloride |
InChI |
InChI=1S/C12H18N4O7P2S.2ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);2*1H |
InChI Key |
QTOYIDGNARHVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.Cl.[Cl-] |
Origin of Product |
United States |
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